molecular formula C19H13FO2 B3863933 1-(4-fluorophenyl)-3-(5-phenyl-2-furyl)-2-propen-1-one

1-(4-fluorophenyl)-3-(5-phenyl-2-furyl)-2-propen-1-one

Cat. No. B3863933
M. Wt: 292.3 g/mol
InChI Key: CBJPCINXIHKSEP-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-3-(5-phenyl-2-furyl)-2-propen-1-one, commonly known as Curcumin, is a natural compound found in the turmeric plant. It has been widely studied for its potential therapeutic properties due to its antioxidant, anti-inflammatory, and anticancer effects.

Mechanism of Action

Curcumin's mechanism of action is complex and involves various pathways. It has been shown to modulate multiple signaling pathways, including the NF-κB, MAPK, and PI3K/AKT pathways. Curcumin also inhibits the expression of various inflammatory cytokines and enzymes, such as COX-2 and iNOS. Additionally, it has been found to induce apoptosis and inhibit angiogenesis, which are important processes in cancer development.
Biochemical and Physiological Effects
Curcumin has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and DNA damage. It also has a protective effect on the cardiovascular system by reducing cholesterol levels and improving endothelial function. Furthermore, Curcumin has been found to improve cognitive function and memory in animal studies.

Advantages and Limitations for Lab Experiments

Curcumin has several advantages for lab experiments. It is readily available, easy to synthesize, and has a low toxicity profile. However, it has poor solubility in water, which can limit its use in certain experiments. Additionally, Curcumin is unstable in alkaline conditions and can undergo degradation, which can affect its potency.

Future Directions

For research include exploring its use in combination with other treatments and investigating its potential in treating other diseases.

Scientific Research Applications

Curcumin has been extensively studied for its potential therapeutic properties. It has been found to have antioxidant, anti-inflammatory, and anticancer effects. These properties make it a promising candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and arthritis.

properties

IUPAC Name

(E)-1-(4-fluorophenyl)-3-(5-phenylfuran-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FO2/c20-16-8-6-14(7-9-16)18(21)12-10-17-11-13-19(22-17)15-4-2-1-3-5-15/h1-13H/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJPCINXIHKSEP-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)C=CC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(O2)/C=C/C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(4-fluorophenyl)-3-(5-phenylfuran-2-yl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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